5-Bromo-3-ethyl-6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione 5-Bromo-3-ethyl-6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.: 32000-74-1
VCID: VC17297267
InChI: InChI=1S/C13H13BrN2O2/c1-3-15-12(17)11(14)9(2)16(13(15)18)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3
SMILES:
Molecular Formula: C13H13BrN2O2
Molecular Weight: 309.16 g/mol

5-Bromo-3-ethyl-6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione

CAS No.: 32000-74-1

Cat. No.: VC17297267

Molecular Formula: C13H13BrN2O2

Molecular Weight: 309.16 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-3-ethyl-6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione - 32000-74-1

Specification

CAS No. 32000-74-1
Molecular Formula C13H13BrN2O2
Molecular Weight 309.16 g/mol
IUPAC Name 5-bromo-3-ethyl-6-methyl-1-phenylpyrimidine-2,4-dione
Standard InChI InChI=1S/C13H13BrN2O2/c1-3-15-12(17)11(14)9(2)16(13(15)18)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3
Standard InChI Key ATBLAURXPMNBLB-UHFFFAOYSA-N
Canonical SMILES CCN1C(=O)C(=C(N(C1=O)C2=CC=CC=C2)C)Br

Introduction

1. Introduction

5-Bromo-3-ethyl-6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the class of pyrimidine derivatives. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by its bromine substitution at position 5, an ethyl group at position 3, a methyl group at position 6, and a phenyl group at position 1. The presence of the dione functional groups at positions 2 and 4 adds to its chemical reactivity.

3. Synthesis

The synthesis of 5-Bromo-3-ethyl-6-methyl-1-phenylpyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from pyrimidine precursors. Below is an outline of a general synthetic route:

Step-by-Step Synthesis:

  • Preparation of Pyrimidine Core:

    • A reaction between urea and ethyl acetoacetate forms the pyrimidine backbone with keto groups at positions 2 and 4.

  • Bromination:

    • Bromination occurs selectively at position 5 using bromine or N-bromosuccinimide (NBS) in an inert solvent like chloroform.

  • Alkylation:

    • Alkylation at position 3 with ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate introduces the ethyl group.

  • Phenyl Substitution:

    • Phenylation at position 1 is achieved via N-substitution using phenyl halides under basic conditions or through palladium-catalyzed coupling reactions.

  • Methylation:

    • A methyl group is introduced at position 6 using methyl iodide or dimethyl sulfate.

The final product is purified through recrystallization or chromatographic techniques.

4. Applications

Pharmaceutical Potential

Pyrimidine derivatives are known for their wide range of biological activities, including:

  • Antiviral Activity: Structural analogs have shown efficacy against DNA and RNA viruses.

  • Anticancer Properties: The bromine substitution may enhance interactions with biological targets such as kinases.

  • Antibacterial and Antifungal Activity: Pyrimidines often exhibit inhibitory effects on microbial growth.

Chemical Applications

This compound can serve as:

  • A precursor for synthesizing more complex molecules.

  • A ligand in coordination chemistry due to its nitrogen atoms.

Material Science

The aromatic structure combined with halogen substitution makes it suitable for use in organic electronics or as a building block for polymers.

5. Analytical Characterization

To confirm the identity and purity of the compound, the following techniques are commonly employed:

TechniquePurpose
NMR SpectroscopyIdentifies chemical shifts corresponding to protons and carbons in the structure (e.g., aromatic protons from phenyl group).
Mass SpectrometryConfirms molecular weight (~309 g/mol).
IR SpectroscopyDetects functional groups such as C=O (dione) and C-Br stretches.
X-Ray CrystallographyDetermines three-dimensional molecular geometry if crystalline samples are available.

6. Safety and Handling

As with most brominated organic compounds:

  • Handle with gloves in a well-ventilated area.

  • Avoid inhalation or direct skin contact.

  • Dispose of waste according to local regulations.

Potential hazards include irritation to skin and mucous membranes due to bromine content.

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